3-Amino-5-methoxybenzoic acid
Overview
Description
3-Amino-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Biochemical Studies and Molecular Synthesis
3-Amino-5-methoxybenzoic acid and its derivatives have been studied for their biochemical properties and molecular synthesis applications. For example, a study detailed the synthesis of an intermediate of amisulpride, a psychiatric medication, using 4-amino-2-hydroxybenzoic acid as a material, which was converted to 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid (Wang Yu, 2008). Additionally, unnatural amino acids mimicking peptide strands have been synthesized using derivatives of this compound, indicating its potential in peptide and protein engineering (J. Nowick et al., 2000).
2. Analytical and Physical Chemistry
In analytical chemistry, studies on the thermodynamic properties of various aminomethoxybenzoic acids, including this compound, have been conducted. These studies focus on understanding the vapor pressures and sublimation properties of these compounds, which are crucial in various chemical processes (M. Monte et al., 2010). Furthermore, spectroscopic studies have been conducted to analyze the structural and electronic properties of similar compounds, providing insights into their chemical behavior and potential applications in materials science (A. Poiyamozhi et al., 2012).
3. Biological and Pharmaceutical Research
Compounds related to this compound have been explored for their biological activities. For instance, the antimicrobial and antioxidant activities of various benzamide derivatives, including those related to this compound, have been investigated, highlighting their potential in pharmaceutical and medical applications (Xue-Qiong Yang et al., 2015).
4. Environmental and Industrial Applications
In environmental science, derivatives of this compound have been utilized in the recovery of precious metals. For example, novel polyaniline copolymers have been synthesized for the efficient adsorption and separation of palladium from automotive catalysts, demonstrating the versatility of these compounds in environmental and industrial applications (Lijiang Zhong et al., 2017).
Safety and Hazards
3-Amino-5-methoxybenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Properties
IUPAC Name |
3-amino-5-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEMTZANGFGKMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551675 | |
Record name | 3-Amino-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74165-74-5 | |
Record name | 3-Amino-5-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74165-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Amino-5-methoxybenzoic acid in the biosynthesis of ansamitocin P-3?
A: Research indicates that this compound plays a crucial role as a precursor in the biosynthesis of ansamitocin P-3. When introduced to a genetically modified strain of Actinosynnema pretiosum (specifically the AHBA block mutant HGF073), it leads to the production of both ansamitocin P-3 and dechloroansamitocin P-3. [] This suggests that the compound can be incorporated into the ansamitocin biosynthetic pathway, likely functioning as a substitute for the natural precursor.
Q2: How does the sublimation behavior of this compound compare to its isomers?
A: Studies using the Knudsen mass-loss effusion technique revealed the sublimation thermodynamics of this compound. [] Researchers determined its vapor pressure at various temperatures (380.16 K to 400.18 K) and subsequently calculated the standard molar enthalpy and Gibbs energy of sublimation at 298.15 K. These findings, alongside data from other aminomethoxybenzoic acid isomers, can be valuable for understanding the relationship between molecular structure and sublimation properties within this family of compounds.
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